2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound .
Chemical Reactions Analysis
2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has shown promising biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors through non-covalent interactions, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Isoxazole derivatives: Isoxazoles are structurally related to oxazoles but have the oxygen and nitrogen atoms in different positions. They also display a wide range of biological activities.
Oxadiazole derivatives: These compounds contain an additional nitrogen atom in the heterocyclic ring and are known for their bioisosteric properties and biological activities.
Properties
CAS No. |
103747-72-4 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O3/c1-5-6(3-8-12-5)9-7(10)4-11-2/h3H,4H2,1-2H3,(H,9,10) |
InChI Key |
PRGSJUGHKHZQCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)NC(=O)COC |
Origin of Product |
United States |
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